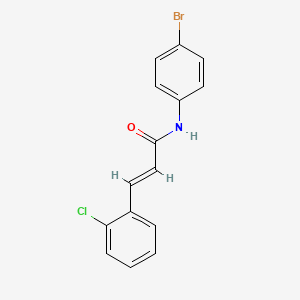

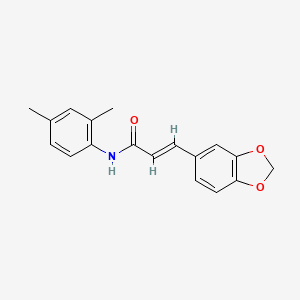

2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "2-(1-azepanyl)-2-oxo-N'-(2-pyridinylmethylene)acetohydrazide" often involves multi-component reactions that yield highly fluorescent pyrrolo[2,3-b]pyridines and related heterocycles through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These processes typically involve electron-poor (hetero)aryl halides, terminal propargyl N-tosylamine, and N,S-ketene acetal in a one-pot procedure (Schramm et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through X-ray structure analyses, revealing non-planar molecules with similar geometric parameters across different polymorphs. These analyses highlight the intricate arrangements of atoms within these compounds and their crystalline forms (Plutenko et al., 2013).

Chemical Reactions and Properties

The reactivity of such compounds involves interactions with various reagents to form complexes that can exhibit altered biological activities, such as reduced antimalarial or enhanced antileukemic properties, upon coordination with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill et al., 1982).

Applications De Recherche Scientifique

Antimalarial and Antileukemic Properties

- Complexes of 2-acetylpyridine thiosemicarbazones, which are structurally related to the compound , have been evaluated for their antimalarial and antileukemic properties. These complexes show reduced antimalarial activity but enhanced antileukemic properties when coordinated with metals like Cu(II), Ni(II), Fe(III), and Mn(II) (Scovill, Klayman, & Franchino, 1982).

Analgesic Properties

- N-substituted dibenzoxazepines, which are analogs of a compound similar to the one , have shown analgesic properties and PGE2 antagonism. These compounds have been synthesized and evaluated for their efficacy as analgesics and PGE2 antagonists (Hallinan et al., 1993).

Antianxiety Activity

- Pyridine derivatives synthesized from related compounds have demonstrated significant antianxiety activity, comparable to that of Diazepam (Amr, Mohamed, Abdel-Hafez, & Abdalla, 2008).

Antitumor Activity

- Metal complexes of hydrazone-oxime ligands derived from related compounds have been tested for their anti-proliferative activity against various human cell lines, showing significant potential in cancer treatment (El-saied, Salem, Shakdofa, Al‐Hakimi, & Radwan, 2018).

Synthesis and Structural Analysis

- Research has been conducted on the synthesis and structural characterization of novel pyridine-based hydrazone derivatives. These studies include detailed analysis using density functional theory and X-ray crystallography, highlighting the importance of hydrogen bonding in the structure of these compounds (Khalid et al., 2021).

Fluorescent Heterocycles

- A study explored the synthesis of annelated 2-amino pyridines through a coupling-isomerization-enamine-addition-cyclocondensation sequence. These heterocycles have been found to be highly fluorescent and partially pH sensitive, contributing to advancements in materials science and bioimaging applications (Schramm, Dediu, Oeser, & Müller, 2006).

Propriétés

IUPAC Name |

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c19-13(14(20)18-9-5-1-2-6-10-18)17-16-11-12-7-3-4-8-15-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJCIQAEKBAHGV-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328325 | |

| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661829 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

352461-03-1 | |

| Record name | 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)

![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)

![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)

![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5568163.png)

![N-(3-chlorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5568171.png)

![1-[2-(4-{[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B5568175.png)

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)

![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)